molecular formula C16H17ClN2O2 B8713605 N-(2-pyridylmethyl)-2-(3-chlorophenoxy)-butyramide

N-(2-pyridylmethyl)-2-(3-chlorophenoxy)-butyramide

Cat. No.: B8713605
M. Wt: 304.77 g/mol
InChI Key: FQDTWSXTENJSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridylmethyl)-2-(3-chlorophenoxy)-butyramide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-5-6-12(17)10-14)16(20)19-11-13-7-3-4-9-18-13/h3-10,15H,2,11H2,1H3,(H,19,20)

InChI Key

FQDTWSXTENJSPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of toluene were dissolved 1.6 g (0.012 mole) of 2-aminomethylpyridine and 1.2 g (0.012 mole) of triethylamine, and thereto was added dropwise a solution 2.8 g (0.012 mole) of 2-(3-chlorophenoxy)-butyroyl chloride in 20 ml of toluene at room temperature with stirring. After the reaction was carried out for 4 hours, the reaction mixture was washed with water, dilute aqueous sodium hydroxide and then water successively. After the toluene layer was dried, the toluene was removed by distillation. The thus obtained oil was subjected to column chromatography to give 2.3 g of N-(2-pyridylmethyl)-2-(3-chlorophenoxy)-butyramide showing nD26 1.5610 as pale yellow oily liquid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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